Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Overview
Description
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds . It has a molecular formula of C7H10N2O2S and a molecular weight of 186.23 g/mol .
Synthesis Analysis
The synthesis of this compound often starts from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate . This compound can be converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur) . The InChI Key of this compound is SHQNGLYXRFCPGZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of the thiazole ring and the amino group . For instance, it can participate in coupling reactions with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 318.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.0±3.0 kJ/mol and a flash point of 146.4±20.9 °C .
Scientific Research Applications
Molecular Structure Analysis : Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been studied for its molecular structure. The molecules in this compound associate via hydrogen-bonded dimers, showing interactions important for understanding chemical behavior and potential applications (Lynch & Mcclenaghan, 2004).
Synthesis of Bi-Heterocyclic Compounds : Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate has been used in synthesizing unique bi-heterocyclic hybrid molecules, combining a thiazole and an oxadiazole ring. These compounds have been evaluated against enzymes like acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase, indicating potential biomedical applications (Abbasi et al., 2019).
Inhibition of Glucosidase Enzymes : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines have shown significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. This highlights potential applications in managing diseases like diabetes (Babar et al., 2017).
Synthesis of Fused Heterocyclic Compounds : Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, a related compound, has been used to synthesize fused substituted 3-aminopyranones, quinolizin-4-one, and fused pyrimidin-4-ones. These compounds demonstrate the versatility of ethyl amino-thiazole derivatives in synthesizing various heterocyclic compounds (Soršak et al., 1998).
Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a structurally similar compound, has been shown to be an effective corrosion inhibitor for AA6061 alloy in hydrochloric acid, indicating potential industrial applications (Raviprabha & Bhat, 2019).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been observed to activate or stop various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18623 g/mol , which could potentially influence its bioavailability.
Result of Action
Thiazole-containing molecules are known to reset physiological systems differently .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can be beneficial in managing conditions like diabetes by reducing glucose absorption in the intestines. Additionally, the compound interacts with proteins involved in cell signaling pathways, potentially modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with α-glucosidase involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase and other metabolic enzymes, influencing metabolic flux . The compound’s effects on metabolism are complex, as it can both inhibit and activate different enzymes, leading to changes in the overall metabolic profile of cells . Understanding these interactions is crucial for elucidating the compound’s full range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-7(12)9(2,3)6-5-14-8(10)11-6/h5H,4H2,1-3H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIJOZJYSPLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76687-08-6 | |
Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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